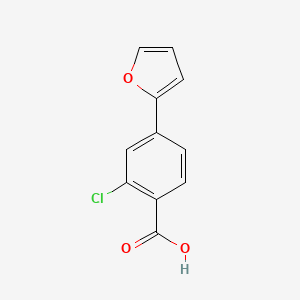

2-Chloro-4-(furan-2-YL)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

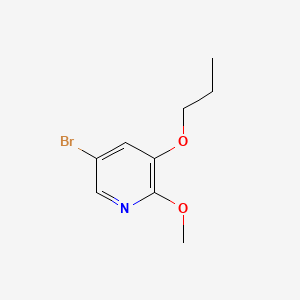

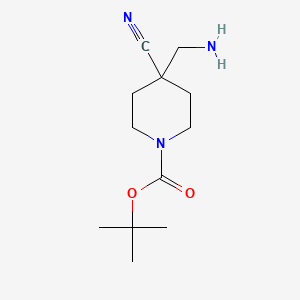

“2-Chloro-4-(furan-2-YL)benzoic acid” is a chemical compound with the CAS Number: 1237141-26-2 and a linear formula of C11H7ClO3 . It has a molecular weight of 222.63 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7ClO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) .Scientific Research Applications

Oxidation and Kinetic Studies

- 2-Chloro-4-(furan-2-YL)benzoic acid and related furan derivatives have been studied for their reactivity in oxidation reactions. For example, fursemide, a chemically related compound, was oxidized by diperiodatocuprate(III) in alkali solutions, leading to the formation of identified oxidation products like furfuraldehyde. The reaction kinetics were studied spectrophotometrically, providing valuable insights into the reaction order and the effects of various factors on the rate of reaction (Angadi & Tuwar, 2010).

Synthesis of Benzoic Acid from Biomass-Derived Furan

- Innovative routes to benzoic acid starting from furan, obtained from hemicellulose, involve Diels–Alder and dehydration reactions. These reactions minimize side reactions and offer a promising pathway for the conversion of renewable biomass into valuable chemical products (Mahmoud et al., 2015).

Antimicrobial Activity of Furan Derivatives

- Compounds derived from this compound, such as thiazolidinones, have been synthesized and shown to possess antimicrobial properties. The reaction of p-(5-formyl-furan-2-yl)benzoic acid with substituted thiazolidinones, followed by condensation with ethyl cyanoacetate, led to the formation of compounds with significant antibacterial and antifungal activities (Sodha et al., 2003).

Synthesis of Complexes and Ligands

- This compound-related compounds have been used to synthesize complexes with metals like tungsten(VI), exhibiting interesting properties for further chemical research (Saleem et al., 2008).

Photochemical Synthesis

- The compound has been involved in photochemical reactions for synthesizing benzo[b]furans, showcasing its utility in creating complex chemical structures through environmentally convenient methods (Protti et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “2-chloro-4-[[(furan-2-yl)methyl]amino]-5-sulfamoylbenzoic acid”, indicates that it may damage fertility or the unborn child (H360) . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name |

2-chloro-4-(furan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZIBKXDHKSTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688521 |

Source

|

| Record name | 2-Chloro-4-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237141-26-2 |

Source

|

| Record name | 2-Chloro-4-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3'-Bipyridin]-5'-amine](/img/structure/B566752.png)

![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)